molecular formula C11H14BrNO2 B1525642 2-bromo-N-(3-methoxybenzyl)propanamide CAS No. 1225806-43-8

2-bromo-N-(3-methoxybenzyl)propanamide

Cat. No. B1525642
CAS RN: 1225806-43-8
M. Wt: 272.14 g/mol
InChI Key: QLPQCFPDBUQGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(3-methoxybenzyl)propanamide is an organic compound with a molecular weight of 272.14 g/mol. It is used for scientific research and development .

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Research on zinc phthalocyanine derivatives has shown promising applications in photodynamic therapy (PDT) for cancer treatment. A study introduced new derivatives with high singlet oxygen quantum yields, important for the effectiveness of Type II photosensitizers in PDT. Such compounds exhibit good fluorescence properties and photodegradation quantum yields, suggesting their potential as effective agents in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Toxicology

In the field of toxicology, studies have focused on the detection and quantification of novel psychoactive substances (NPS). For instance, an analytical method using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) was developed for detecting and quantifying 25B-NBOMe, a psychoactive substance, in biological samples. This research highlights the importance of analytical methods in identifying and quantifying novel compounds for forensic and clinical toxicology applications (Poklis et al., 2014).

Carbonic Anhydrase Inhibitors

Several studies have synthesized and evaluated bromophenol derivatives for their inhibitory activity against carbonic anhydrase isozymes. These compounds have been identified as promising inhibitors, which could be valuable for developing treatments for conditions such as glaucoma, epilepsy, and osteoporosis. The research into bromophenol derivatives underscores the potential of novel compounds in medicinal chemistry and drug development (Balaydın et al., 2012).

Environmental Science

Investigations into the degradation products of common sunscreen agents in chlorinated seawater swimming pools have revealed the formation of brominated disinfection byproducts. This research is crucial for understanding the environmental impact of everyday chemicals and their interactions with disinfectants, leading to the generation of potentially toxic byproducts (Manasfi et al., 2015).

Safety and Hazards

According to the Safety Data Sheet, 2-bromo-N-(3-methoxybenzyl)propanamide is used for scientific research and development only. It’s advised to avoid contact with skin and eyes, and avoid inhalation of vapour or mist . In case of exposure, immediate measures such as washing with copious amounts of water and seeking medical attention are recommended .

properties

IUPAC Name

2-bromo-N-[(3-methoxyphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPQCFPDBUQGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-methoxybenzyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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